Synthetic Intermediate for Adavosertib vs Unsubstituted Core
The 6-methylthio derivative is a documented late-stage intermediate in the published synthesis of adavosertib (AZD1775/MK-1775), a clinical Wee1 inhibitor with IC50 = 5.2 nM . The unsubstituted core (1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, CAS unlisted) cannot be used for this synthesis because the C6 methylthio group directs regioselective alkylation at N2 and facilitates subsequent C6 amination steps. In patent US10766902, the 6-methylthio-3-oxo core appears as a generic scaffold for Wee1-inhibiting pyrazolopyrimidinone compounds, demonstrating its unique synthetic necessity [1].
| Evidence Dimension | Synthetic utility as Wee1 inhibitor intermediate |
|---|---|
| Target Compound Data | 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one; documented in AZD1775 synthesis scheme; Wee1 inhibitor scaffold in US10766902 |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one (unsubstituted core); no documented use in adavosertib synthesis; lacks C6 functionalization handle |
| Quantified Difference | Target compound enables regioselective N2-alkylation and C6-amination; unsubstituted core cannot support equivalent synthetic sequence |
| Conditions | Multi-step organic synthesis; adavosertib patent literature (ACS Omega 2023, US10766902) |
Why This Matters
Procurement decisions for Wee1 inhibitor programs must specify the 6-methylthio derivative to ensure synthetic route fidelity; the unsubstituted core leads to synthetic dead-ends.
- [1] Yuhan Corporation. (2020). US10766902B2: Wee-1 inhibiting pyrazolopyrimidinone compounds. United States Patent. View Source
